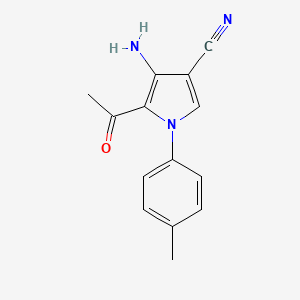![molecular formula C20H19N3O5S B2707812 6-Acetyl-2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 921873-76-9](/img/structure/B2707812.png)
6-Acetyl-2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule, likely related to the field of medicinal chemistry. It contains several functional groups and rings, including a benzofuran and a pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 8-methoxycoumarin-3-carboxamides have been synthesized for their anticancer properties . The synthesis typically involves a multi-step process, including the reaction of a methoxybenzaldehyde with other reagents .Molecular Structure Analysis
The molecular structure of this compound is complex, containing several functional groups and rings, including a benzofuran and a pyridine ring .Scientific Research Applications
Synthesis of Novel Compounds
Research has led to the synthesis of novel compounds derived from benzofuran and thienopyridine frameworks, showing significant potential in medicinal chemistry. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, displaying promising anti-inflammatory and analgesic properties. These compounds have shown high inhibitory activity on cyclooxygenase-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with sodium diclofenac as a standard drug (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Cytotoxic Activities
The synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has led to compounds with potential antimicrobial activities. These compounds, through versatile reaction strategies, aim to contribute to the discovery of new antibacterial and antifungal agents (Bakhite, Al‐Sehemi, & Yamada, 2005).
Anti-inflammatory and Analgesic Agents
Novel heterocyclic compounds from 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride have been utilized for the synthesis of polycyclic heteroaromatic compounds, demonstrating the versatility of this chemical framework in generating compounds with potential anti-inflammatory applications (Patankar, Khombare, Khanwelkar, & Shet, 2008).
Exploration of Antiprotozoal Agents
Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has opened avenues for developing antiprotozoal agents. These studies reveal the potential of such compounds in treating diseases caused by protozoal infections, showcasing strong DNA affinities and promising in vivo activity in disease models (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Development of Antimicrobial Agents
The synthesis of new pyridothienopyrimidines and pyridothienotriazines has been targeted at enhancing antimicrobial activity. This research underscores the ongoing efforts to combat microbial resistance through the development of novel antimicrobial compounds (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Properties
IUPAC Name |
6-acetyl-2-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-10(24)23-7-6-12-15(9-23)29-20(16(12)18(21)25)22-19(26)14-8-11-4-3-5-13(27-2)17(11)28-14/h3-5,8H,6-7,9H2,1-2H3,(H2,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCFMNXFEOTWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B2707733.png)


![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2707739.png)
![N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2707740.png)


![3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine](/img/structure/B2707743.png)
![tert-butyl 3-[N'-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate](/img/structure/B2707745.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707746.png)

![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2707751.png)
![3-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide](/img/structure/B2707752.png)
